molecular formula C9H10O2 B193300 Methyl 4-methylbenzoate CAS No. 99-75-2

Methyl 4-methylbenzoate

Cat. No. B193300
CAS RN: 99-75-2
M. Wt: 150.17 g/mol
InChI Key: QSSJZLPUHJDYKF-UHFFFAOYSA-N
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Patent
US04499299

Procedure details

To 200 ml of methanol at 0° was added, with stirring, 48.4 g (0.312 mole) of 4-methylbenzoyl chloride over 20 minutes. Following the addition, the reaction mixture was stirred at room temperature for one hour. The methanol was evaporated and the residue was distilled to give 43 g of the title compound as a colorless liquid: boiling point 103°-108° C. at 20 mm of Hg.
Quantity
48.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][CH:3]=1.[CH3:11][OH:12]>>[CH3:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([O:12][CH3:11])=[O:7])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
48.4 g
Type
reactant
Smiles
CC1=CC=C(C(=O)Cl)C=C1
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The methanol was evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 43 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.